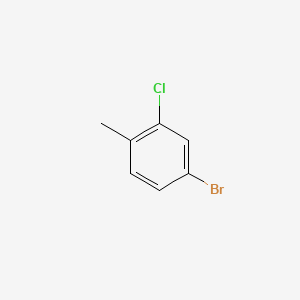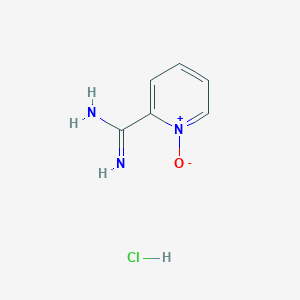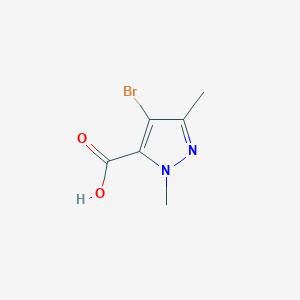
4-Bromo-2-chlorotoluene
Overview
Description
4-Bromo-2-chlorotoluene is a halogenated aromatic compound that is used in a variety of applications, including as a reagent in organic synthesis and as a solvent in the production of pharmaceuticals. It is a colorless liquid that is slightly soluble in water and has a pungent odor. It is a volatile substance, meaning it evaporates quickly, and is highly flammable. It is also used as a laboratory reagent, as an intermediate in the production of pharmaceuticals, and as a solvent in organic synthesis.
Scientific Research Applications
Synthesis and Chemical Properties
4-Bromo-2-chlorotoluene has been studied for its synthesis methods and chemical properties. Xu (2006) demonstrated its synthesis from 4-bromo-2-nitrotoluene through a process involving reduction to 5-bromo-2-methylaniline, followed by diazotization and a Sandmeyer reaction, achieving an overall yield of 68% (Xu, 2006). Additionally, Arunagiri, Arivazhagan, and Subashini (2011) analyzed the vibrational spectroscopic properties of 2-bromo-4-chlorotoluene (2B4CT), using FT-IR and FT-Raman spectroscopy, to understand its structural and electronic characteristics (Arunagiri, Arivazhagan, & Subashini, 2011).
Reaction Studies
Research has also focused on the reactions involving this compound. Merga, Rao, Mohan, and Mittal (1994) studied the reactions of OH and SO4.bul.- with halobenzenes and halotoluenes, including this compound, using the pulse radiolysis technique. This study provided insights into the kinetic characteristics of these reactions (Merga, Rao, Mohan, & Mittal, 1994).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-chlorotoluene is the aromatic ring in organic compounds . The compound acts as a nucleophile, a species that donates an electron pair to an electrophile to form a chemical bond . It’s important to note that the specific targets can vary depending on the reaction conditions and the structure of the aryl halide .
Mode of Action
This compound undergoes a nucleophilic aromatic substitution reaction . In this process, one of the substituents in the aromatic ring is replaced by the nucleophile . The reaction involves the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of the nucleophile upon one of the aromatic-ring carbons .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving aromatic compounds. The compound can alter the structure of these compounds through nucleophilic aromatic substitution, potentially affecting downstream biochemical reactions . .
properties
IUPAC Name |
4-bromo-2-chloro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFMTDJMLRECMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370792 | |
| Record name | 4-Bromo-2-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89794-02-5 | |
| Record name | 4-Bromo-2-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B1273064.png)








![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)